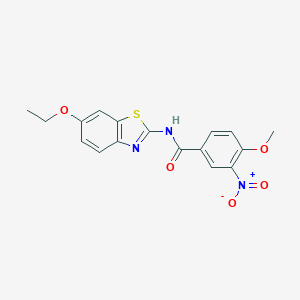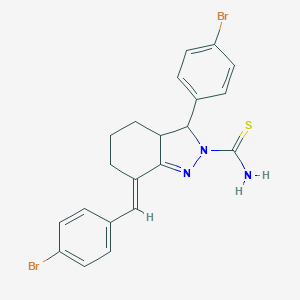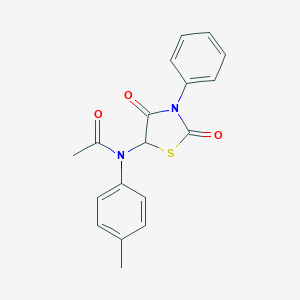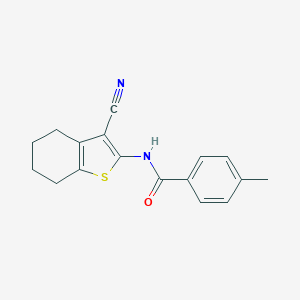![molecular formula C12H20N2O2 B420549 N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide](/img/structure/B420549.png)
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a cyclohexene ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl)-1-methylethylamine with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a precursor for the synthesis of heterocyclic compounds.
Biology: As a potential bioactive molecule with antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
Cyanoacetamides: Utilized extensively in heterocyclic synthesis.
Uniqueness
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyimino group and a cyclohexene ring sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.3g/mol |
IUPAC Name |
N-[2-[(5Z)-5-hydroxyimino-4-methylcyclohex-3-en-1-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H20N2O2/c1-8-5-6-10(7-11(8)14-16)12(3,4)13-9(2)15/h5,10,16H,6-7H2,1-4H3,(H,13,15)/b14-11- |
InChI Key |
JIQLBNCILJHELB-KAMYIIQDSA-N |
SMILES |
CC1=CCC(CC1=NO)C(C)(C)NC(=O)C |
Isomeric SMILES |
CC\1=CCC(C/C1=N/O)C(C)(C)NC(=O)C |
Canonical SMILES |
CC1=CCC(CC1=NO)C(C)(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B420469.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B420470.png)
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![4-methoxybenzaldehyde {4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B420472.png)
![1-[2-chloro-6-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B420473.png)

![(3Z)-1-(4-methylphenyl)sulfonyl-3-[(4-nitrophenyl)methylidene]-2H-quinolin-4-one](/img/structure/B420476.png)
![N'-[4-(dodecyloxy)benzylidene]-3-(4-methylphenyl)-1-adamantanecarbohydrazide](/img/structure/B420477.png)

![Methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B420480.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B420481.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B420483.png)


